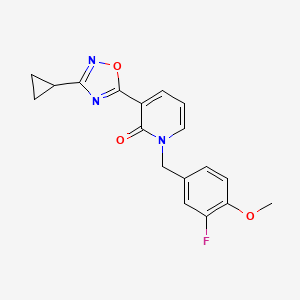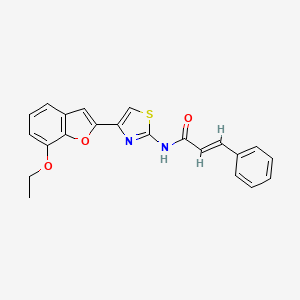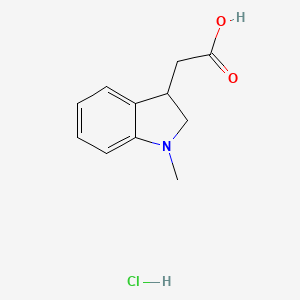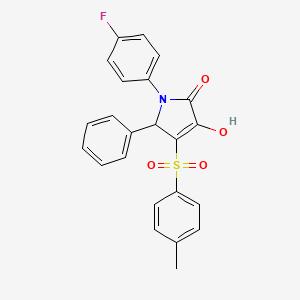
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one involves the formation of 1,2,4-oxadiazole derivatives, which are of significant interest due to their potential biological activities. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized to evaluate their antimicrobial properties, indicating a methodological approach that could be adapted for the synthesis of closely related compounds . The synthesis process typically involves condensation reactions, as demonstrated in the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation of various precursors .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is crucial in determining their biological activity. For example, the study of conformational polymorphs of a dipharmacophore compound containing a 1,2,4-oxadiazole ring revealed that different polymorphic forms can exhibit distinct molecular and crystal structures, which in turn affect their interaction energies and potential biological activities . This suggests that the molecular structure of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one would also be a key factor in its biological efficacy.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring and the nature of the fused rings. The synthesis and characterization of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives provide insights into the reactivity of such compounds, where the presence of different substituents can affect the absorption and emission properties . This information can be extrapolated to understand the chemical reactions that 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are closely related to their molecular structure and can be studied through various spectroscopic methods. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were investigated using UV-vis absorption and fluorescence spectroscopy, revealing how different substituents influence these properties . Such analyses are essential for understanding the behavior of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one in various environments and could predict its solubility, stability, and overall reactivity.
Aplicaciones Científicas De Investigación
Gaseous Monoxide-Generating Enzymes in Vascular Smooth Muscle Cells A study explored the effects of a benzylindazole derivative (YC-1) on the expression of gaseous monoxide-generating enzymes in vascular smooth muscle cells. This derivative is closely related to the compound , as it also involves an oxadiazole ring structure (Liu et al., 2009).
Antimicrobial Activities of Oxadiazole Derivatives Research involving the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which is a process involving oxadiazole derivatives, demonstrated these compounds' antimicrobial activities (Bayrak et al., 2009).
Fluorinated Pyrazole with Pyridyl 1,3,4-Oxadiazole Motifs A study on the synthesis and biological evaluation of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs revealed their potential as antimicrobial agents. This research indicates the broader application of oxadiazole derivatives in developing antimicrobial compounds (Desai et al., 2016).
GABAA/Benzodiazepine Receptor Binding A study on imidazo[1,5-a]quinoxaline amides and carbamates, including structures with oxadiazol-3-yl groups, investigated their binding affinity to the GABAA/benzodiazepine receptor, suggesting the utility of such compounds in neuropharmacology (Tenbrink et al., 1994).
Density Functional Theory Computational Study A computational study using density functional theory on the thermal cycloreversion of oxadiazoline derivatives provided insights into the reaction mechanisms and potential applications in synthetic chemistry (Czardybon et al., 2005).
Synthesis and Insecticidal Activities Research on the synthesis of novel oxadiazoles, including 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, revealed their potential as insecticides, indicating the application of such compounds in agriculture and pest control (Shi et al., 2000).
Propiedades
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-7-4-11(9-14(15)19)10-22-8-2-3-13(18(22)23)17-20-16(21-25-17)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOMFYIQEZRKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)
![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)
![Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2540706.png)

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)
![7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane](/img/structure/B2540711.png)
![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)